Differential Binding Affinity: trans-4-Methoxyproline vs. Native Proline in Fluorescence Polarization Assay
While direct binding data for trans-N-methyl-4-methoxyproline is not available in the public literature, the 4-methoxy substitution alone (present in trans-4-methoxyproline) provides a quantifiable baseline for the impact of methoxy modification on target recognition. In a fluorescence polarization assay measuring affinity, trans-4-methoxyproline (trans-4-MeOPro) exhibited an IC50 of 317 ± 14 nM, compared to 154 ± 10 nM for native proline (Pro) [1]. This represents an approximately 2-fold decrease in binding affinity attributable to the 4-methoxy substitution. The additional N-methyl modification present in trans-N-methyl-4-methoxyproline is expected to further alter this binding profile, as N-methylation in proline derivatives has been shown to modulate conformational preferences and hydrogen-bonding capabilities [2].
| Evidence Dimension | Binding affinity (IC50) in fluorescence polarization assay |
|---|---|
| Target Compound Data | 317 ± 14 nM (trans-4-methoxyproline, as a 4-methoxy substitution baseline) |
| Comparator Or Baseline | 154 ± 10 nM (native proline) |
| Quantified Difference | Approximately 2.1-fold increase in IC50 (reduced affinity) |
| Conditions | Fluorescence polarization assay (Coleman et al., 2005) |
Why This Matters
This data establishes that the 4-methoxy modification alone significantly alters molecular recognition, confirming that trans-N-methyl-4-methoxyproline cannot be treated as functionally equivalent to unsubstituted proline or other analogs lacking this methoxy group.
- [1] Table 3. (n.d.). IC50 values of various proline analogs determined by fluorescence polarization. View Source
- [2] Andreatta, R. H., Nair, V., & Robertson, A. V. (1967). Proton magnetic resonance spectra of 4-oxoprolines and cis- and trans-4-substituted prolines. View Source
